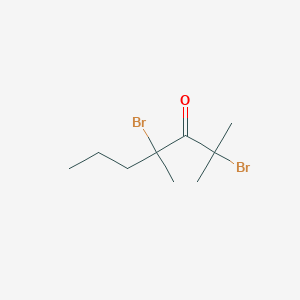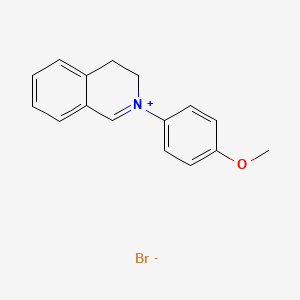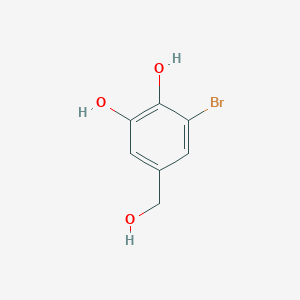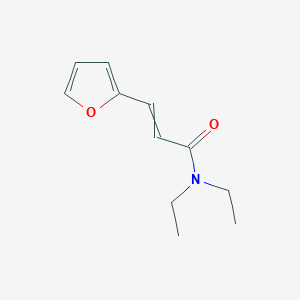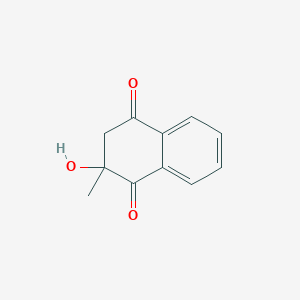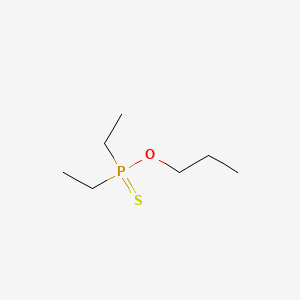
Phosphinothioic acid, diethyl-, O-propyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phosphinothioic acid, diethyl-, O-propyl ester is an organophosphorus compound with the molecular formula C₇H₁₇OPS and a molecular weight of 180.248 g/mol . This compound is characterized by the presence of a phosphinothioic acid group, which is bonded to diethyl and O-propyl ester groups. It is commonly used in various chemical reactions and has applications in different scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Phosphinothioic acid, diethyl-, O-propyl ester can be synthesized through nucleophilic acyl substitution reactions. One common method involves the reaction of phosphinothioic acid with diethyl and O-propyl alcohols under controlled conditions . The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete esterification.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale esterification processes. These processes utilize acid chlorides and alcohols in the presence of catalysts to achieve high yields. The reaction conditions are optimized to ensure the purity and stability of the final product .
Análisis De Reacciones Químicas
Types of Reactions
Phosphinothioic acid, diethyl-, O-propyl ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form phosphine derivatives.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Substitution reactions often require strong acids or bases as catalysts.
Major Products
The major products formed from these reactions include phosphine oxides, phosphine derivatives, and substituted esters. The specific products depend on the reaction conditions and the reagents used .
Aplicaciones Científicas De Investigación
Phosphinothioic acid, diethyl-, O-propyl ester has a wide range of applications in scientific research:
Biology: This compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an intermediate in drug synthesis.
Industry: It is used in the production of pesticides, flame retardants, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of phosphinothioic acid, diethyl-, O-propyl ester involves its interaction with molecular targets through its phosphinothioic acid group. This group can form covalent bonds with nucleophilic sites on biomolecules, leading to various biological effects. The compound’s ester groups also play a role in its reactivity and interactions with other molecules .
Comparación Con Compuestos Similares
Phosphinothioic acid, diethyl-, O-propyl ester can be compared with other similar compounds, such as:
Phosphorodithioic acid, O,O-diethyl ester: This compound has a similar structure but contains a dithioic acid group instead of a thioic acid group.
Phosphinothioic acid, diethyl-, O-ethyl ester: This compound differs by having an ethyl group instead of a propyl group.
The uniqueness of this compound lies in its specific ester group, which influences its reactivity and applications in various fields.
Propiedades
Número CAS |
54867-58-2 |
|---|---|
Fórmula molecular |
C7H17OPS |
Peso molecular |
180.25 g/mol |
Nombre IUPAC |
diethyl-propoxy-sulfanylidene-λ5-phosphane |
InChI |
InChI=1S/C7H17OPS/c1-4-7-8-9(10,5-2)6-3/h4-7H2,1-3H3 |
Clave InChI |
PRDTZRKFZATRQL-UHFFFAOYSA-N |
SMILES canónico |
CCCOP(=S)(CC)CC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Bicyclo[10.1.0]tridec-1-ene](/img/structure/B14642424.png)
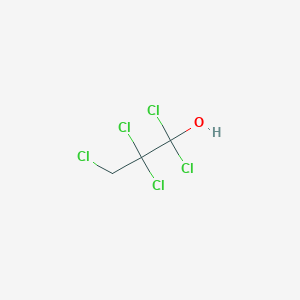

![2,3,6,6-Tetramethylbicyclo[3.1.1]hept-2-ene](/img/structure/B14642441.png)

